

# Understanding the p-menthane backbone of Carvomenthol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carvomenthol**

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An In-depth Technical Guide to the p-Menthane Backbone of **Carvomenthol**

## Introduction

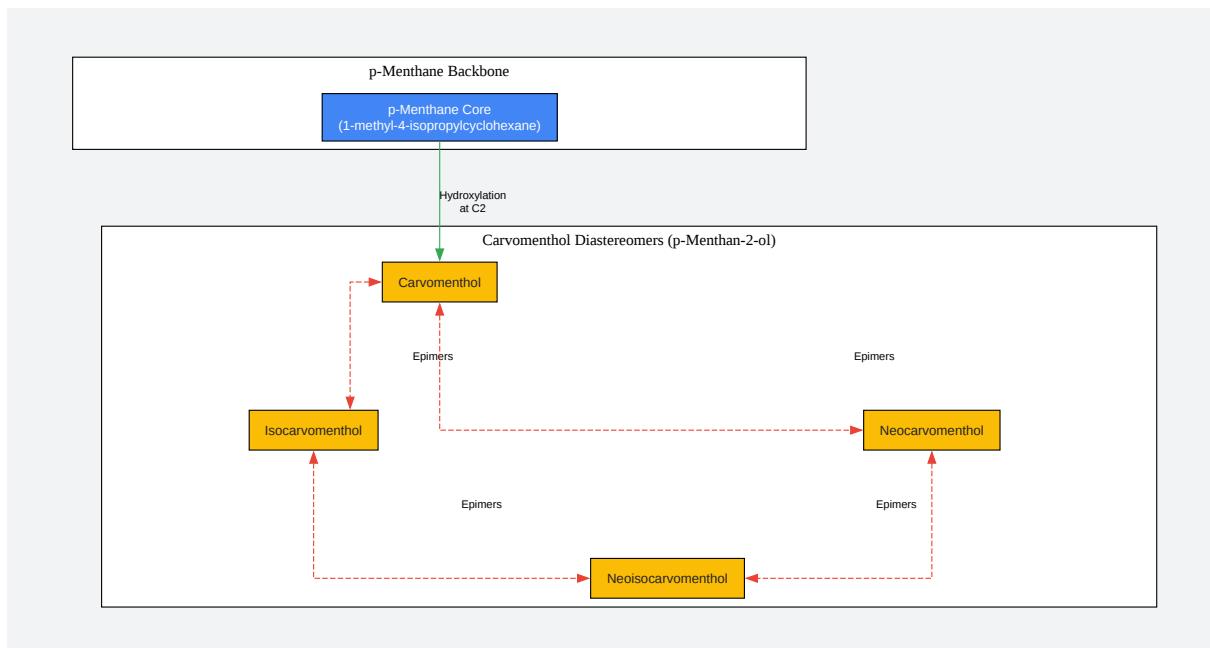
**Carvomenthol**, a saturated monocyclic terpene alcohol, is a menthane monoterpenoid with the chemical formula  $C_{10}H_{20}O$ .<sup>[1][2]</sup> Its structural foundation is the p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at the 1 and 4 positions, respectively.<sup>[3]</sup> **Carvomenthol** itself is chemically known as p-Menth-2-ol or 2-methyl-5-(propan-2-yl)cyclohexan-1-ol.<sup>[2]</sup> This compound and its stereoisomers are of significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct sensory properties and biological activities.<sup>[1][4]</sup>

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and analytical characterization of **Carvomenthol**, with a focus on its core p-menthane framework. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

## Chemical Structure and Stereoisomerism

The p-menthane skeleton of **Carvomenthol** features three chiral centers, which gives rise to eight stereoisomers (four pairs of enantiomers).<sup>[5]</sup> These diastereomeric pairs are known as **Carvomenthol**, **Isocarvomenthol**, **Neocarvomenthol**, and **Neoisocarvomenthol**.<sup>[5][6]</sup> The spatial arrangement of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring defines the specific stereoisomer and its corresponding physicochemical properties. The

configurations of the four primary diastereomers have been established through NMR data and chemical correlations.[6]



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**Figure 1:** Logical relationship of **Carvomenthol** diastereomers.

## Synthesis of Carvomenthol

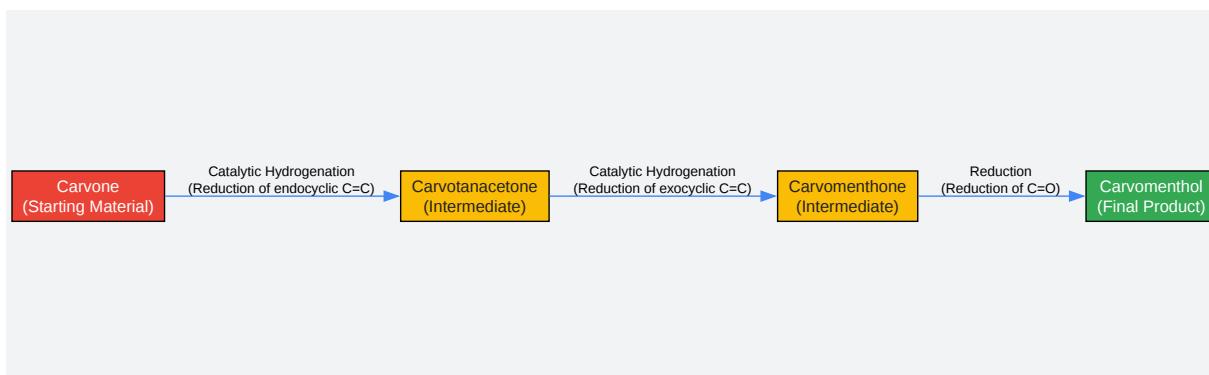
The most prominent method for synthesizing **Carvomenthol** is the catalytic hydrogenation of unsaturated precursors, with carvone being a primary starting material.[1] This process involves the sequential reduction of double bonds and the carbonyl group.

## Key Synthesis Pathway: Hydrogenation of Carvone

The hydrogenation of carvone to **Carvomenthol** typically proceeds through two key intermediates:

- Formation of Carvotanacetone: The initial step is the reduction of the conjugated endocyclic double bond of carvone.[1]
- Formation of Carvomenthone: Subsequent hydrogenation reduces the exocyclic double bond, yielding carvomenthone (tetrahydrocarvone).[1][7]
- Formation of **Carvomenthol**: The final stage involves the reduction of the ketone group in carvomenthone to a secondary alcohol, resulting in **Carvomenthol**.[1]

The stereochemical outcome of the final reduction step determines the specific diastereomer of **Carvomenthol** produced.



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**Figure 2:** Synthesis workflow for **Carvomenthol** from Carvone.

## Experimental Protocol: Catalytic Hydrogenation of Thymol

While carvone is a common precursor, thymol can also be hydrogenated to produce a mixture of menthol isomers, which are positionally isomeric to **Carvomenthol** isomers. The principles are directly applicable.[8]

- Catalyst Preparation: Prepare a supported metal catalyst, such as Ruthenium on Alumina ( $\text{Ru}/\text{Al}_2\text{O}_3$ ).

- Reaction Setup: In a high-pressure reactor, dissolve thymol in a suitable solvent like ethanol or hexane.<sup>[8]</sup> Add the catalyst to the solution.
- Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 40°C).<sup>[8]</sup> Maintain the reaction under stirring for several hours until hydrogen uptake ceases.
- Workup: After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture.
- Isolation: Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product mixture containing various menthol stereoisomers.
- Purification: The individual isomers can be separated and purified using fractional distillation or column chromatography.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **Carvomenthol** are essential for its identification and characterization.

Table 1: Physicochemical Properties of **Carvomenthol**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O	[1][2]
Molecular Weight	156.27 g/mol	[1][2]
Boiling Point (est.)	222°C	[1]
Density	0.887 - 0.893 g/cm <sup>3</sup> @ 25°C	[2][9]
Refractive Index	1.462 - 1.463 @ 20°C	[2][9]
Water Solubility (est.)	0.4 g/L	[3]

| logP (est.) | 2.91 - 3.22 |[1][3] |

Table 2: Spectroscopic Data for **Carvomenthol** Characterization

Technique	Characteristic Data	Source(s)
IR Spectroscopy	<b>Broad O-H stretch (~3300-3400 <math>\text{cm}^{-1}</math>), C-H stretches (~2870-2960 <math>\text{cm}^{-1}</math>), C-O stretch (~1050-1150 <math>\text{cm}^{-1}</math>).</b>	[10][11]
$^1\text{H}$ NMR	O-H proton signal (variable), signals for H-atom on the hydroxyl-bearing carbon (~3.4-4.5 ppm), signals for methyl and isopropyl protons.	[12][13]
$^{13}\text{C}$ NMR	Signal for the hydroxyl-bearing carbon (~65-75 ppm), signals for other ring carbons and substituent carbons.	[12]

| Mass Spec. (GC-MS) | Molecular ion peak ( $m/z$  156), characteristic fragmentation pattern for identification. Key fragments can be compared to library spectra. | [1][3][14] |

## Analytical Methodologies

Accurate analysis of **Carvomenthol**, especially the separation of its stereoisomers, requires robust chromatographic techniques.

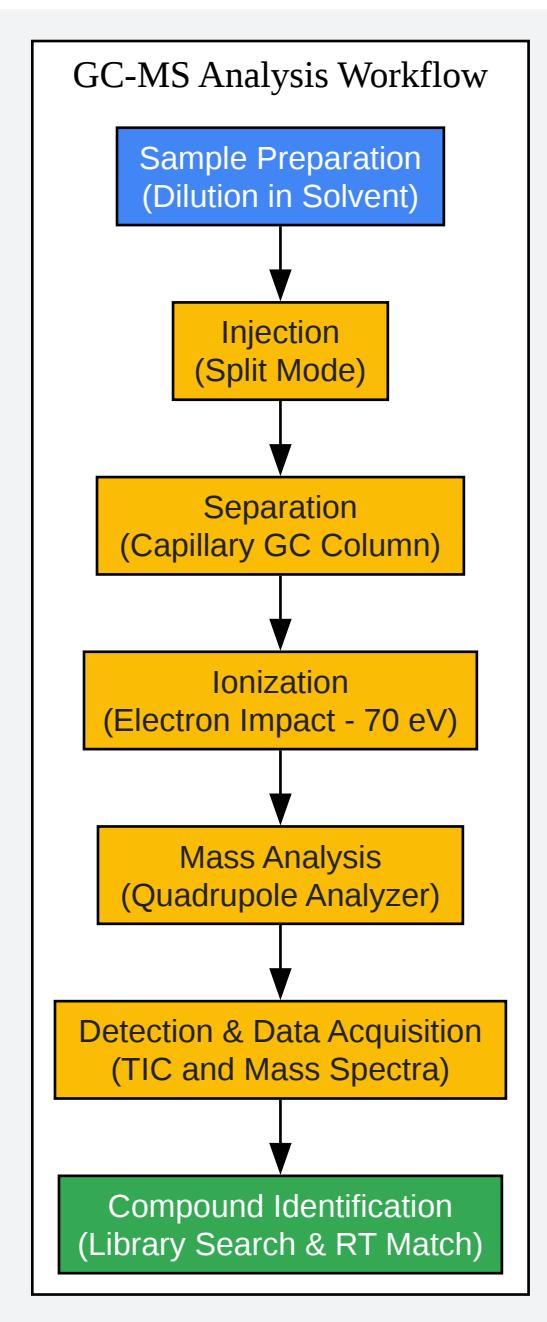
### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier method for analyzing volatile compounds like **Carvomenthol** in complex mixtures such as essential oils.<sup>[1]</sup> The use of a chiral stationary phase can allow for the separation of different enantiomers.<sup>[1]</sup>

#### Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dilute the sample (e.g., essential oil or reaction mixture) in a suitable volatile solvent like hexane or dichloromethane.

- **Injection:** Inject a small volume (e.g., 0.2-1.0  $\mu$ L) of the prepared sample into the GC injector port, typically using a split injection mode (e.g., 80:1 split ratio).[15]
- **Chromatographic Separation:**
  - **Column:** Use a capillary column suitable for essential oil analysis, such as Polyethylene Glycol (PEG) or a chiral stationary phase column (e.g., 60 m x 0.32 mm ID x 1.0  $\mu$ m film).[15]
  - **Carrier Gas:** Use Helium at a constant flow rate (e.g., 0.5 mL/min).[15]
  - **Oven Program:** Start at a low temperature (e.g., 45°C) and hold for several minutes, then ramp the temperature at a controlled rate (e.g., 8°C/min) to a final temperature (e.g., 230°C) and hold.[15]
- **Mass Spectrometry Detection:**
  - **Ionization:** Use Electron Impact (EI) ionization, typically at 70 eV.[3]
  - **Mass Analyzer:** Scan a mass range of m/z 30-300.[15]
  - **Interface Temperature:** Maintain the GC-MS interface at an elevated temperature (e.g., 220°C) to prevent condensation.[15]
- **Data Analysis:** Identify **Carvomenthol** and its isomers by comparing their retention times and mass spectra ("fingerprints") with those of authentic standards or reference spectra from libraries (e.g., NIST, Wiley).[1][15]



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**Figure 3:** General experimental workflow for GC-MS analysis.

## High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, especially in pharmaceutical formulations, RP-HPLC with a Refractive Index (RI) detector is effective, as **Carvomenthol** lacks a strong UV chromophore.[16][17]

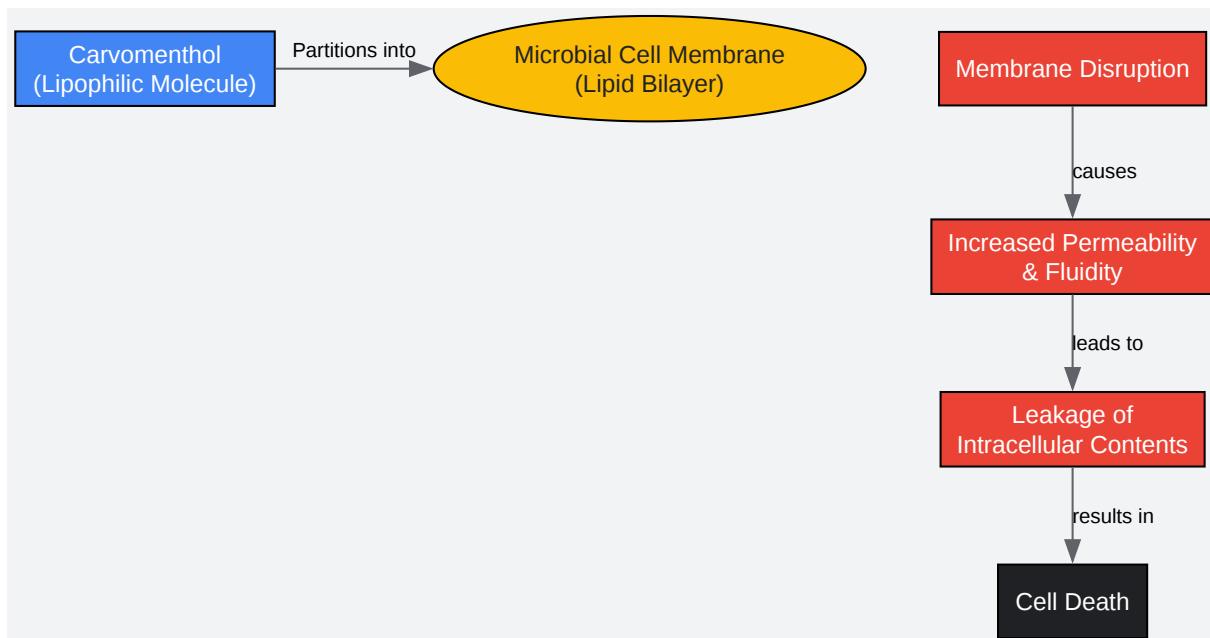
Experimental Protocol: RP-HPLC-RI Analysis

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.
- Chromatographic System:
  - HPLC System: Waters 2695 Separation Module or equivalent.[16]
  - Detector: Refractive Index (RI) Detector (e.g., Waters 2414).[16]
  - Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm).[16]
- Chromatographic Conditions:
  - Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[16]
  - Flow Rate: 1.0 mL/min.[16]
  - Injection Volume: 100 µL.[16]
  - Column Temperature: Ambient or controlled (e.g., 30°C).
- Quantification: Construct a calibration curve by injecting a series of standard solutions of **Carvomenthol** at known concentrations. Determine the concentration in the unknown sample by comparing its peak area to the calibration curve.

## Biological Activity and Potential Applications

**Carvomenthol** and related p-menthane derivatives like menthol exhibit a range of biological activities, making them valuable in pharmaceuticals.[4][18]

- Antimicrobial Activity: The primary antimicrobial mechanism is believed to be the disruption of microbial cell membrane integrity. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, altering its fluidity and permeability, which leads to leakage of intracellular components and cell death.[1][18]
- Other Activities: Other reported activities for related compounds include anti-inflammatory, analgesic, and antitussive effects.[4][19]



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**Figure 4:** Proposed antimicrobial mechanism of action for **Carvomenthol**.

## Conclusion

The p-menthane backbone provides the fundamental framework for **Carvomenthol** and its diverse stereoisomers. A thorough understanding of its structure, stereochemistry, and synthesis is critical for its application in various scientific and industrial fields. The synthesis via catalytic hydrogenation of natural precursors like carvone offers a direct route to this class of compounds. Advanced analytical techniques, particularly chiral GC-MS and HPLC-RI, are indispensable for the separation, identification, and quantification of **Carvomenthol** isomers. The biological activities associated with this scaffold continue to drive research into its potential uses in drug development and beyond.

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- To cite this document: BenchChem. [Understanding the p-menthane backbone of Carvomenthol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3432591#understanding-the-p-menthane-backbone-of-carvomenthol>]

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